Cas no 1545949-46-9 (4-(2,6-difluoro-3-methylphenyl)butan-2-amine)

4-(2,6-Difluoro-3-methylphenyl)butan-2-amine is a fluorinated aromatic amine derivative with potential applications in pharmaceutical and agrochemical research. Its structure features a butan-2-amine chain linked to a 2,6-difluoro-3-methylphenyl group, offering unique steric and electronic properties for selective reactivity. The fluorine substituents enhance metabolic stability and lipophilicity, making it a valuable intermediate in drug discovery. The methyl group at the 3-position further modulates steric interactions, influencing binding affinity in target molecules. This compound is particularly useful in the synthesis of bioactive molecules requiring fluorinated aromatic motifs. High purity and well-defined synthetic routes ensure reproducibility for research and development purposes.
4-(2,6-difluoro-3-methylphenyl)butan-2-amine structure
1545949-46-9 structure
商品名:4-(2,6-difluoro-3-methylphenyl)butan-2-amine
CAS番号:1545949-46-9
MF:C11H15F2N
メガワット:199.24030995369
CID:6266058
PubChem ID:82822746

4-(2,6-difluoro-3-methylphenyl)butan-2-amine 化学的及び物理的性質

名前と識別子

    • 4-(2,6-difluoro-3-methylphenyl)butan-2-amine
    • 1545949-46-9
    • EN300-1858472
    • AKOS021141237
    • インチ: 1S/C11H15F2N/c1-7-3-6-10(12)9(11(7)13)5-4-8(2)14/h3,6,8H,4-5,14H2,1-2H3
    • InChIKey: NGJXESZBUOBEBR-UHFFFAOYSA-N
    • ほほえんだ: FC1C(C)=CC=C(C=1CCC(C)N)F

計算された属性

  • せいみつぶんしりょう: 199.11725581g/mol
  • どういたいしつりょう: 199.11725581g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 14
  • 回転可能化学結合数: 3
  • 複雑さ: 175
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 26Ų
  • 疎水性パラメータ計算基準値(XlogP): 2.6

4-(2,6-difluoro-3-methylphenyl)butan-2-amine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1858472-5.0g
4-(2,6-difluoro-3-methylphenyl)butan-2-amine
1545949-46-9
5g
$3520.0 2023-06-03
Enamine
EN300-1858472-0.1g
4-(2,6-difluoro-3-methylphenyl)butan-2-amine
1545949-46-9
0.1g
$804.0 2023-09-18
Enamine
EN300-1858472-0.5g
4-(2,6-difluoro-3-methylphenyl)butan-2-amine
1545949-46-9
0.5g
$877.0 2023-09-18
Enamine
EN300-1858472-2.5g
4-(2,6-difluoro-3-methylphenyl)butan-2-amine
1545949-46-9
2.5g
$1791.0 2023-09-18
Enamine
EN300-1858472-0.25g
4-(2,6-difluoro-3-methylphenyl)butan-2-amine
1545949-46-9
0.25g
$840.0 2023-09-18
Enamine
EN300-1858472-1.0g
4-(2,6-difluoro-3-methylphenyl)butan-2-amine
1545949-46-9
1g
$1214.0 2023-06-03
Enamine
EN300-1858472-1g
4-(2,6-difluoro-3-methylphenyl)butan-2-amine
1545949-46-9
1g
$914.0 2023-09-18
Enamine
EN300-1858472-0.05g
4-(2,6-difluoro-3-methylphenyl)butan-2-amine
1545949-46-9
0.05g
$768.0 2023-09-18
Enamine
EN300-1858472-10.0g
4-(2,6-difluoro-3-methylphenyl)butan-2-amine
1545949-46-9
10g
$5221.0 2023-06-03
Enamine
EN300-1858472-5g
4-(2,6-difluoro-3-methylphenyl)butan-2-amine
1545949-46-9
5g
$2650.0 2023-09-18

4-(2,6-difluoro-3-methylphenyl)butan-2-amine 関連文献

4-(2,6-difluoro-3-methylphenyl)butan-2-amineに関する追加情報

4-(2,6-Difluoro-3-methylphenyl)butan-2-amine (CAS No. 1545949-46-9)

4-(2,6-Difluoro-3-methylphenyl)butan-2-amine, also known by its CAS registry number 1545949-46-9, is a versatile organic compound with significant applications in the fields of pharmaceuticals, agrochemicals, and materials science. This compound is characterized by its unique structure, which combines a butanamine backbone with a substituted phenyl group. The presence of fluorine atoms at the 2 and 6 positions of the phenyl ring, along with a methyl group at the 3 position, imparts distinct electronic and steric properties to the molecule. These features make it an attractive target for researchers and industry professionals alike.

Recent studies have highlighted the potential of 4-(2,6-difluoro-3-methylphenyl)butan-2-amine as a key intermediate in the synthesis of bioactive compounds. For instance, researchers have explored its role in the development of novel kinase inhibitors, which hold promise for treating various cancers and inflammatory diseases. The compound's ability to modulate protein-protein interactions has also been investigated, opening new avenues for therapeutic interventions.

The synthesis of CAS 1545949-46-9 involves a multi-step process that typically begins with the preparation of the substituted phenyl ring. Recent advancements in catalytic methods have enabled more efficient and environmentally friendly syntheses. For example, the use of palladium-catalyzed cross-coupling reactions has significantly improved the yield and purity of this compound. These developments underscore the importance of continuous innovation in synthetic chemistry to meet the growing demand for high-quality intermediates in drug discovery.

In terms of chemical properties, 4-(2,6-difluoro-3-methylphenyl)butan-2-amine exhibits a melting point of approximately 85°C and a boiling point around 180°C under standard conditions. Its solubility in common organic solvents such as dichloromethane and acetonitrile makes it suitable for various laboratory applications. The compound's stability under physiological conditions has also been studied extensively, making it a valuable tool in pharmacological research.

One of the most exciting developments involving CAS 1545949-46-9 is its application in agrochemicals. Researchers have demonstrated that this compound can serve as a precursor for novel herbicides with improved selectivity and efficacy. By modifying its structure slightly, scientists have been able to enhance its ability to inhibit specific enzymes involved in plant growth regulation. These findings have significant implications for sustainable agriculture and food security.

Moreover, 4-(2,6-difluoro-3-methylphenyl)butan-2-amine has shown potential in materials science as a building block for advanced polymers and coatings. Its ability to form stable bonds with other monomers makes it an ideal candidate for developing high-performance materials with tailored properties. Recent breakthroughs in polymer chemistry have further expanded its utility in this domain.

In conclusion, CAS 1545949-46-9, or 4-(2,6-difluoro-3-methylphenyl)butan-2-amines, is a multifaceted compound with immense potential across various industries. Its unique structure, coupled with recent advancements in synthesis and application techniques, positions it as a key player in modern chemical research. As scientists continue to explore its properties and possibilities, this compound is likely to play an increasingly important role in shaping future innovations.

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